10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Description
This compound is a steroidal derivative with a cyclopenta[a]phenanthrene core modified by a 4-nitro-2,1,3-benzoxadiazolyl (NBD) substituent. It has been identified as a shared active component in traditional Chinese medicine formulations, particularly in Astragalus membranaceus (HQ) and Buzhongyiqi (BZ) granules, where it interacts with targets like MAPK3 in molecular docking studies .
Properties
IUPAC Name |
10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N4O4/c1-20(7-6-8-21(2)36(5)28-13-14-29(37(39)40)31-30(28)34-41-35-31)25-11-12-26-24-10-9-22-19-23(38)15-17-32(22,3)27(24)16-18-33(25,26)4/h9,13-14,20-21,23-27,38H,6-8,10-12,15-19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGLSQAGXRZCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-((7-Chloro-4-nitrobenz-2-oxa-1,3-diazole)methylamino)-27-norcholesterol typically involves multiple steps. The process begins with the preparation of the 7-chloro-4-nitrobenz-2-oxa-1,3-diazole intermediate. This intermediate is then reacted with a suitable amine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
25-((7-Chloro-4-nitrobenz-2-oxa-1,3-diazole)methylamino)-27-norcholesterol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
25-((7-Chloro-4-nitrobenz-2-oxa-1,3-diazole)methylamino)-27-norcholesterol has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting specific molecules or ions.
Biology: Employed in the study of cellular processes and as a marker for imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 25-((7-Chloro-4-nitrobenz-2-oxa-1,3-diazole)methylamino)-27-norcholesterol involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety can interact with proteins and enzymes, altering their activity. This interaction can modulate various cellular pathways, leading to the observed biological effects. The compound’s ability to fluoresce also makes it useful for tracking and imaging applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of steroidal cyclopenta[a]phenanthrenes. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Lipophilicity: The methylated heptan-2-yl chain increases membrane permeability relative to the unsaturated side chain of stigmasterol, which may limit bioavailability .
Biological Activity :
- Unlike the antimicrobial (E)-17-ethyl-trimethyldecenyl analog , the target compound lacks direct cytotoxic effects but modulates metabolic pathways, suggesting divergent therapeutic niches.
- β-Sitosterol and stigmasterol exhibit broader antioxidant and anti-inflammatory roles but weaker target specificity .
Therapeutic Potential: The target compound’s interaction with MAPK3 positions it as a candidate for metabolic disorders, whereas isoquinolinyl derivatives may target steroid-sensitive cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
